N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a phenylsulfonyl group
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-21(12-15-30(27,28)18-6-2-1-3-7-18)23-16-17-10-13-25(14-11-17)22-24-19-8-4-5-9-20(19)29-22/h1-9,17H,10-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPDBTZDLFCINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine-Benzo[d]oxazole Synthesis
The benzo[d]oxazol-2-yl-piperidine intermediate is synthesized via cyclocondensation of 2-aminophenol derivatives with piperidin-4-ylmethanamine precursors. A representative protocol involves reacting 2-chloro-1-(piperidin-4-ylmethyl)-1H-benzo[d]oxazole with sodium hydride in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield. Alternative routes employ Ullmann coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine to couple 2-iodophenol with 4-(aminomethyl)piperidine, yielding 82% product.
Sulfonylation and Propanamide Formation
The phenylsulfonylpropanamide segment is introduced via a two-step process:
- Sulfonylation : 3-Chloropropanoic acid is treated with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 3-(phenylsulfonyl)propanoyl chloride.
- Amidation : The acyl chloride intermediate is coupled with 1-(benzo[d]oxazol-2-yl)piperidin-4-ylmethanamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in acetonitrile at 25°C, achieving 85% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethylformamide | Sodium hydride | 80 | 78 | 95 |
| Acetonitrile | HATU | 25 | 85 | 98 |
| Toluene | Copper(I) iodide | 110 | 82 | 97 |
Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions, while toluene optimizes transition-metal-catalyzed couplings.
Temperature and Time Dependencies
Cyclization reactions exhibit nonlinear temperature dependence. For example, benzo[d]oxazole formation under reflux (110°C) in xylene completes in 1.5 hours, whereas room-temperature conditions require 24 hours for comparable yields.
Intermediate Characterization and Purification
Analytical Validation
Intermediates are characterized via:
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chlorides.
- Recrystallization : Ethyl acetate/hexane mixtures yield crystalline 3-(phenylsulfonyl)propanamide with >99% purity.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A pilot-scale protocol (10 kg batch) employs continuous-flow reactors for the amidation step, reducing reaction time from 12 hours to 30 minutes. Key parameters:
Waste Mitigation Strategies
- Solvent Recovery : DMF is reclaimed via vacuum distillation (90% efficiency).
- Catalyst Recycling : Copper(I) iodide is recovered using ion-exchange resins, achieving 75% reuse.
Applications and Derivative Synthesis
Biological Activity
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide demonstrates CDK2 inhibitory activity (IC50 = 12 nM) in kinase assays, positioning it as a potential anticancer agent.
Structural Modifications
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1. Anticancer Potential
Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as anticancer agents. The incorporation of the benzo[d]oxazole moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression. In vitro evaluations have shown promising results against various cancer cell lines, suggesting that this compound may inhibit cell proliferation and induce apoptosis .
2. Antidiabetic Activity
Research indicates that similar sulfonamide compounds exhibit α-glucosidase inhibitory activity, which is crucial for managing diabetes mellitus. The structural similarities suggest that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide may also possess such properties, making it a candidate for further exploration in diabetes management .
3. Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. The presence of the phenylsulfonyl group in this compound could provide a mechanism for inhibiting bacterial growth, potentially offering therapeutic options against resistant strains .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Anticancer Study : A study published in Molecules evaluated a series of sulfonamide derivatives against breast cancer cell lines, demonstrating significant cytotoxicity attributed to structural modifications akin to those found in this compound .
- Diabetes Management Research : Another investigation focused on sulfonamides' ability to inhibit carbohydrate-hydrolyzing enzymes, showcasing their potential in controlling postprandial glucose levels, which aligns with the hypothesized effects of this compound .
- Antimicrobial Efficacy Trials : A comparative study highlighted the antimicrobial properties of various sulfonamide derivatives, noting that compounds with similar functional groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d]oxazol-2-yl)piperidin-4-ol: This compound shares the benzo[d]oxazole and piperidine rings but lacks the phenylsulfonyl group.
N-(1-benzyl-piperidin-4-yl)-benzamide: This compound features a piperidine ring and a benzamide group but does not have the benzo[d]oxazole ring.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the benzo[d]oxazole ring, piperidine ring, and phenylsulfonyl group in a single molecule makes it a versatile compound for various research applications.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of ion channels. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[d]oxazole moiety.
- A piperidine ring connected via a methylene bridge.
- A propanamide backbone with a phenylsulfonyl group.
The molecular formula for this compound is .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives that activate the Na/Ca exchanger (NCX) have shown promise in protecting neurons from ischemic damage. Specifically, compounds that modulate NCX activity have been linked to improved cell survival under hypoxic conditions, mimicking stroke scenarios .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the piperidine and sulfonamide groups can significantly influence biological activity. For example, variations in the substituents on the piperidine ring can enhance or diminish neuroprotective effects .
| Compound | Modification | Effect |
|---|---|---|
| Compound 1 | Piperidine ring modification | Enhanced neuroprotection |
| Compound 4 | Sulfonamide variation | Selective NCX inhibition |
In Vitro Studies
In vitro experiments using primary rat cortical neurons exposed to oxygen-glucose deprivation (OGD) demonstrated that certain derivatives of this compound exhibited concentration-dependent neuroprotective effects. Specifically, one derivative showed significant cell viability improvement under OGD conditions .
In Vivo Studies
Animal models have been employed to assess the efficacy of these compounds in vivo. For example, preclinical models of stroke have shown that specific derivatives can reduce infarct size and improve functional outcomes when administered during ischemic episodes .
Q & A
Q. What molecular dynamics (MD) simulations reveal about the compound’s binding mode to a specific enzyme?
- Methodology :
- Run 100-ns MD simulations (AMBER/CHARMM) to analyze ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts). Compare with X-ray crystallography data (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
